(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid
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Overview
Description
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[24]heptane-4-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Azaspiro[2.4]heptane-4-carboxylic acid: Lacks the tert-butoxycarbonyl group, which may affect its reactivity and biological activity.
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-3-carboxylic acid: Differing position of the carboxylic acid group can lead to variations in chemical behavior and applications.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(4S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-6-12(4-5-12)8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1 |
InChI Key |
FNDGXENFODBXTL-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2([C@H]1C(=O)O)CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C(=O)O)CC2 |
Origin of Product |
United States |
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